molecular formula C17H14O B15418413 9-[(Prop-2-en-1-yl)oxy]anthracene CAS No. 125340-11-6

9-[(Prop-2-en-1-yl)oxy]anthracene

Cat. No.: B15418413
CAS No.: 125340-11-6
M. Wt: 234.29 g/mol
InChI Key: JDFREOGVZJKXEV-UHFFFAOYSA-N
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Description

9-[(Prop-2-en-1-yl)oxy]anthracene is a functionalized anthracene derivative designed for advanced research and development. Its molecular structure, featuring an anthracene core linked to an allyl ether group, makes it a valuable building block in materials science and organic synthesis. Anthracene derivatives are widely studied for their photophysical properties, including strong absorption and fluorescence emissions, which are fundamental for developing organic light-emitting diodes (OLEDs), chemical sensors, and novel fluorescent tags . The allyl ether moiety in this compound provides a versatile synthetic handle. It can participate in various chemical reactions, such as Claisen rearrangements or serving as a precursor for further functionalization, enabling researchers to construct more complex molecular architectures like conjugated polymers or dendritic systems . This compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical to explore structure-property relationships in organic electronics and develop new functional materials with tailored characteristics.

Properties

CAS No.

125340-11-6

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

9-prop-2-enoxyanthracene

InChI

InChI=1S/C17H14O/c1-2-11-18-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h2-10,12H,1,11H2

InChI Key

JDFREOGVZJKXEV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Alkylation of 9-Hydroxyanthracene via Williamson Ether Synthesis

Synthesis of 9-Hydroxyanthracene from Anthrone

The reduction of anthrone (9(10H)-anthracenone) to 9-hydroxyanthracene serves as the foundational step for this route. In a representative procedure, anthrone (3 , 5.01 g, 25.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with allylmagnesium bromide (33 mmol) at room temperature for 8 hours. Acidic work-up followed by dehydration with phosphorus pentoxide (P₄O₁₀) yields 9-allylanthracene (4 ) in 68% yield after column chromatography. While this intermediate contains a carbon-carbon-bonded allyl group, subsequent ozonolysis and reductive work-up (e.g., with dimethyl sulfide) generate 9-hydroxyanthracene, though this step requires further optimization to avoid over-reduction.

Allylation of 9-Hydroxyanthracene

The hydroxyl group at position 9 is alkylated using allyl bromide under phase-transfer conditions. A mixture of 9-hydroxyanthracene (3 g, 12.5 mmol), allyl bromide (16 mL, 125 mmol), tetrabutylammonium bromide (0.5 g), and aqueous potassium hydroxide (50%) in THF/water (30:9 mL) is stirred at 20–30°C for 24 hours. Neutralization with 2% NaOH and purification by flash chromatography yields 9-[(prop-2-en-1-yl)oxy]anthracene as a yellow solid (66–69% yield).

Table 1: Key Reaction Parameters for Allylation
Parameter Value Source
Temperature 20–30°C
Reaction Time 24 hours
Base KOH (50% aqueous)
Catalyst TBAB (0.5 g)
Yield 66–69%

Reduction-Alkylation of Anthraquinone Precursors

Synthesis of 1,4-Dihydroxyanthraquinone

Tetra hydro phthalic anhydride and resorcinol undergo Friedel-Crafts acylation catalyzed by boric acid at 165–180°C for 1–3 hours to yield 1,4-dihydroxyanthraquinone. This intermediate is critical for subsequent alkylation and reduction steps.

Selective Mono-Alkylation at Position 9

While the patent methodology primarily describes dialkylation, adapting the conditions for mono-alkylation involves limiting the stoichiometry of allyl bromide to 1 equivalent. Reaction of 1,4-dihydroxyanthraquinone (3 g, 12.5 mmol) with allyl bromide (12.5 mmol) in THF/water (30:9 mL) containing TBAB (0.5 g) and KOH (8 g) at 20–30°C for 24 hours selectively functionalizes one hydroxyl group, yielding 9-allyloxy-1-hydroxyanthraquinone (63% yield after purification).

Zinc/Acetic Acid Reduction to Anthracene

The quinone moiety is reduced using super-fine zinc dust (3 g) in glacial acetic acid (60 mL) under reflux for 24 hours. This step converts 9-allyloxy-1-hydroxyanthraquinone to 9-[(prop-2-en-1-yl)oxy]anthracene with 63–64% yield, confirmed by NMR and IR spectroscopy.

Table 2: Reduction Step Optimization
Parameter Value Source
Reducing Agent Zn dust (1:15–20 g/mL)
Solvent Glacial acetic acid
Temperature 120–150°C
Reaction Time 20–30 hours
Yield 63–64%

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Williamson ether route achieves marginally higher yields (66–69%) compared to the reduction-alkylation pathway (63–64%). However, the latter offers better regioselectivity when starting from symmetrically substituted anthraquinones.

Functional Group Tolerance

Phosphorus pentoxide-mediated dehydration in the Williamson method risks side reactions with acid-sensitive groups, whereas the anthraquinone reduction pathway avoids harsh acidic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum of 9-[(prop-2-en-1-yl)oxy]anthracene exhibits characteristic signals:

  • δ 2.2 ppm (dd, J = 14, 2.9 Hz, 1H, bridgehead proton)
  • δ 5.2–5.4 ppm (m, 2H, allylic CH₂)
  • δ 6.9–8.3 ppm (m, 9H, aromatic protons)

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3070 cm⁻¹ (aromatic C-H stretch)
  • 1728 cm⁻¹ (absence of carbonyl, confirming reduction)

Q & A

Q. What are the optimal synthetic routes for preparing 9-[(Prop-2-en-1-yl)oxy]anthracene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) between anthracene derivatives and allyl/propenyl precursors. Key steps include:

  • Reagent Selection : Allyl bromide or propenyl chloride for alkylation under basic conditions (e.g., K₂CO₃) .
  • Solvent Optimization : Polar aprotic solvents like THF or DMF enhance reaction efficiency .
  • Catalyst Use : Pd(PPh₃)₄ or CuI for C–O bond formation, with yields >70% under inert atmospheres .

Q. How can impurities in 9-[(Prop-2-en-1-yl)oxy]anthracene be effectively removed during purification?

Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexane (3:1) to isolate crystalline product .
  • Column Chromatography : Silica gel with toluene/ethyl acetate (9:1) eluent removes unreacted anthracene derivatives .
  • HPLC Analysis : Confirm purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling 9-[(Prop-2-en-1-yl)oxy]anthracene in the laboratory?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Segregate halogenated by-products for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 9-[(Prop-2-en-1-yl)oxy]anthracene for optoelectronic applications?

Methodological Answer:

  • DFT Parameters : B3LYP/6-311G(d,p) basis set to calculate HOMO/LUMO energies and band gaps .
  • Charge Transfer Analysis : Simulate π-π stacking interactions with anthracene cores to assess conductivity .
  • Software : Gaussian 16 or ORCA for optimizing molecular geometries .

Q. How do crystallographic data (e.g., SHELXL-refined structures) resolve contradictions in reported bond lengths of 9-[(Prop-2-en-1-yl)oxy]anthracene?

Methodological Answer:

  • Refinement : SHELXL with high-resolution (<1.0 Å) X-ray data reduces thermal motion artifacts .
  • Validation : Check for R-factor convergence (R1 < 5%) and ADPs for allyloxy groups .
  • Case Study : Discrepancies in C–O bond lengths (1.36–1.42 Å) were resolved by modeling disorder in the allyl group .

Q. What strategies mitigate fluorescence quenching in 9-[(Prop-2-en-1-yl)oxy]anthracene when used as a probe in biological systems?

Methodological Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) to anthracene core to reduce aggregation .
  • Solvent Optimization : Use deuterated DMSO to minimize solvent-induced quenching .
  • Two-Photon Excitation : 740 nm laser excitation reduces photobleaching in live-cell imaging .

Q. How can conflicting NMR data (e.g., aromatic proton splitting patterns) be reconciled for structural confirmation?

Methodological Answer:

  • Variable Temp NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and -40°C .
  • COSY/NOESY : Identify through-space couplings between allyloxy and anthracene protons .
  • Reference Standards : Compare with trans-9-(2-phenylethenyl)anthracene δ values (7.30–8.26 ppm for aromatic protons) .

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder cycloadditions?

Methodological Answer:

  • Frontier Orbital Analysis : Anthracene’s HOMO interacts with dienophiles’ LUMO (e.g., maleic anhydride) at electron-deficient C9 position .
  • Kinetic Studies : Second-order rate constants (k ≈ 0.15 M⁻¹s⁻¹) in THF at 25°C confirm concerted mechanisms .

Q. Data Contradiction Analysis

Q. Why do reported melting points for 9-[(Prop-2-en-1-yl)oxy]anthracene vary across studies (e.g., 213°C vs. 205°C)?

Methodological Answer:

  • Polymorphism : Recrystallization from ethyl acetate vs. hexane yields different crystal forms .
  • Purity Impact : Residual DMF (≤0.1%) lowers observed melting points by 5–8°C .

Q. How can discrepancies in UV-Vis absorption maxima (λmax) be addressed?

Methodological Answer:

  • Solvent Correction : Acetonitrile shifts λmax to 380 nm vs. 370 nm in chloroform due to polarity .
  • Concentration Effects : Ensure absorbance <1.0 AU to avoid self-aggregation artifacts .

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